molecular formula C16H12 B013942 9-Vinylphenanthrene CAS No. 14134-06-6

9-Vinylphenanthrene

Cat. No. B013942
CAS RN: 14134-06-6
M. Wt: 204.27 g/mol
InChI Key: KTPLMACSFXCPHL-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.6 mmol
Type
reactant
Reaction Step Two

Identifiers

NAME
1656

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C=C[Mg]Br
Step Two
Name
substrate
Quantity
1.6 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc2cc1ccccc1c3ccccc23

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C=Cc2cc1ccccc1c3ccccc23
Measurements
Type Value Analysis
YIELD 55
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.